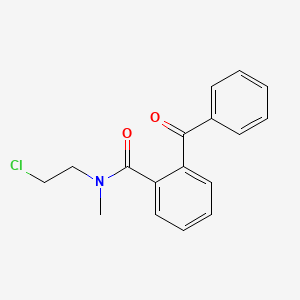

2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide

説明

2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide (CAS: 24833-47-4), also known as Nefamide, is a benzamide derivative characterized by a benzoyl group, an N-methyl substituent, and a 2-chloroethyl side chain. Its molecular formula is C₁₈H₁₇ClN₂O₂, with a molar mass of 328.79 g/mol.

Pharmaceutical Relevance: Nefamide is a key intermediate in the synthesis of nefopam, a non-opioid analgesic used to treat moderate-to-severe pain. Its mechanism involves modulating central nervous system (CNS) pathways, particularly inhibiting monoamine reuptake (e.g., serotonin, norepinephrine), which reduces pain perception . The chloroethyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the methyl group on the nitrogen improves metabolic stability .

特性

IUPAC Name |

2-benzoyl-N-(2-chloroethyl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c1-19(12-11-18)17(21)15-10-6-5-9-14(15)16(20)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVYSPGKIADILF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)C(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10605606 | |

| Record name | 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69984-25-4 | |

| Record name | 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide typically involves the reaction of benzoyl chloride with N-(2-chloroethyl)-N-methylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and safety of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can target the benzoyl group, converting it into a benzyl alcohol derivative.

Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of azido or thiocyanato derivatives.

科学的研究の応用

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by interacting with biological targets such as proteins or DNA. The chloroethyl group can form covalent bonds with nucleophilic sites, potentially leading to apoptosis in cancer cells .

- Pharmaceutical Intermediate : It serves as a precursor in synthesizing pharmaceutical compounds, including nefopam, which is used for muscle relaxation and pain relief .

-

Biological Research

- Biochemical Probes : The compound is investigated as a biochemical probe to study enzyme interactions and cellular processes. Its ability to modify biological molecules makes it valuable for understanding metabolic pathways.

- Antimicrobial Properties : Research has shown that related compounds exhibit antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .

-

Material Science

- Advanced Materials Development : The unique chemical properties of 2-benzoyl-N-(2-chloroethyl)-N-methylbenzamide allow it to be used in creating materials with specific chemical functionalities. This includes applications in coatings and polymers where enhanced durability or specific reactivity is desired.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound derivatives on various cancer cell lines. Results indicated significant cytotoxicity against MDA-MB-231 breast cancer cells, with mechanisms involving apoptosis induction through DNA interaction .

Case Study 2: Antimicrobial Activity Testing

In vitro tests assessed the antimicrobial efficacy of benzoyl derivatives against bacteria like Staphylococcus aureus and Escherichia coli. The compounds demonstrated promising growth inhibition, suggesting their potential as new antibiotic leads .

Case Study 3: Synthesis Optimization

A method for synthesizing the compound was refined to improve yield and purity. By optimizing reaction conditions—such as temperature control during the addition of acyl chlorides—the yield was increased to over 80% with high HPLC purity levels .

作用機序

The mechanism by which 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that can alter biological activity. The benzoyl group may also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, which can influence the compound’s binding affinity and specificity.

類似化合物との比較

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

- Chloroethyl vs. Hydroxyethyl : The chloroethyl group in the target compound enhances lipophilicity and reactivity compared to the hydroxyethyl group in , which improves solubility but reduces metabolic stability.

- Benzothiazole and Thiazole Moieties : Compounds like and incorporate heterocyclic rings, enabling π-π stacking interactions with enzymes or receptors, a feature absent in the target compound.

Pharmacological and Toxicological Profiles

Key Observations :

- Mechanistic Differences: The target compound’s analgesic action via monoamine reuptake contrasts with antimicrobial analogs (e.g., ), which likely disrupt microbial cell membranes or enzymes.

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Observations :

- The chloroethyl group increases lipophilicity (LogP ~3.5) compared to hydroxyethyl analogs (LogP ~1.8), enhancing CNS penetration.

- Methoxy substitution () slightly reduces solubility but improves thermal stability.

生物活性

2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide is a synthetic compound with notable biological activity, primarily explored for its potential applications in medicinal chemistry. It serves as an intermediate in the synthesis of nefopam, a non-opioid analgesic used to treat pain. This article delves into the biological activity of this compound, discussing its mechanisms, therapeutic potential, and relevant case studies.

Structure

The chemical formula of this compound is , featuring a benzamide moiety with a chloroethyl group and a benzoyl group. This unique structure contributes to its reactivity and biological properties.

Physical Properties

- Molecular Weight : 303.77 g/mol

- Melting Point : Not extensively documented but typically assessed through synthesis processes.

- Solubility : Soluble in organic solvents like toluene and dichloromethane.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to modifications that alter biological activity.

- Non-Covalent Interactions : The benzoyl group may participate in hydrogen bonding or π-π stacking interactions, influencing binding affinity and specificity towards biological targets.

Therapeutic Applications

Research indicates that this compound has potential applications in:

- Analgesic Properties : As an intermediate in nefopam synthesis, it exhibits analgesic effects without the addictive properties associated with opioids.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Synthesis and Evaluation

A notable case study involves the synthesis of this compound through acylation reactions. The process yields high purity levels (up to 95.6% HPLC purity) and demonstrates efficient production methods using less toxic solvents like toluene .

Biological Evaluation

In one study, the compound was tested for its analgesic effects in animal models. Results indicated significant pain relief comparable to standard analgesics, supporting its role as a promising candidate for further pharmacological development.

Comparative Analysis

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Analgesic, anticancer, antimicrobial | Chloroethyl and benzoyl groups |

| Nefopam | Non-opioid analgesic | Established clinical use |

| 2-Benzoyl-N-(2-chloroethyl)pyrrole | Limited studies on biological activity | Different core structure |

化学反応の分析

Substitution Reactions

The chloroethyl group participates in nucleophilic substitution (SN2) under mild conditions. Key findings include:

Reagents/Conditions

-

Sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents

Products

-

Replacement of chlorine with hydroxyl groups (e.g., during nefopam synthesis intermediates)

-

Azido or thiocyanato derivatives via nucleophilic displacement

Example Protocol

In a patented synthesis (Yield: 79.5%, Purity: 95.1%):

-

React N-methyl-2-hydroxyethylamine with benzoyl chloride derivative.

-

Treat with PCl₃ to replace hydroxyl with chlorine, forming the chloroethyl group .

Reduction Reactions

The benzoyl moiety undergoes selective reduction:

Reagents/Conditions

-

Sodium borohydride (NaBH₄) in glacial acetic acid at 35–40°C

-

Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran

Products

-

Benzyl alcohol derivatives via ketone-to-alcohol conversion

-

Intermediate reduction steps in analgesic drug synthesis (e.g., nefopam)

Experimental Data

| Reaction Component | Conditions | Outcome |

|---|---|---|

| Benzoyl group | NaBH₄/CH₃COOH | Complete reduction in 20h |

Oxidation Reactions

The methyl group oxidizes to carboxylic acids under strong conditions:

Reagents/Conditions

-

Potassium permanganate (KMnO₄) in acidic aqueous media

-

Chromium trioxide (CrO₃) in acetone

Products

-

Carboxylic acid derivatives via radical intermediates

Comparative Reaction Table

Mechanistic Insights

Q & A

Basic: What synthetic methodologies are effective for preparing 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide, and how can reaction conditions be optimized?

Answer:

A common approach involves coupling benzoyl chloride derivatives with substituted amines. For example, chloroethylamine intermediates can be reacted with benzoyl chlorides under basic conditions (e.g., pyridine or triethylamine) in dichloromethane or THF. Optimization may include adjusting stoichiometry, reaction time (1–24 hours), and temperature (room temp to reflux). Purification via column chromatography or recrystallization is critical to isolate the product . Evidence from analogous compounds suggests using catalysts like Pd/C for hydrogenation steps to reduce intermediates .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR (e.g., 300–500 MHz) can confirm substituent positions and detect impurities. For example, chloroethyl and methyl groups exhibit distinct splitting patterns in the δ 2.5–4.0 ppm range .

- X-ray Crystallography : Single-crystal studies resolve stereochemistry and intermolecular interactions. Data collection at low temperatures (e.g., 153–200 K) improves resolution, with R factors <0.05 indicating high accuracy .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Answer:

SAR studies require systematic substitution of functional groups (e.g., chloroethyl, benzoyl) and evaluation against biological targets. For instance, replacing chloroethyl with hydroxyethyl (as in ) can alter hydrophobicity and binding affinity. Bioassays (e.g., enzyme inhibition or cell viability) paired with computational docking (e.g., AutoDock Vina) help correlate structural features with activity .

Advanced: What computational strategies predict physicochemical properties or reactivity of this compound?

Answer:

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) : Simulates solvation effects and stability in biological membranes .

- QSAR Models : Use descriptors like logP and polar surface area to estimate bioavailability .

Advanced: How should researchers address discrepancies in spectroscopic or crystallographic data during synthesis?

Answer:

- Cross-Validation : Confirm NMR assignments using 2D techniques (COSY, HSQC) or compare with published data for analogous compounds (e.g., vs. 5) .

- Crystallographic Refinement : Re-examine data collection parameters (e.g., crystal quality, temperature) and refine models using software like SHELXL .

- Theoretical Alignment : Link observed data to computational predictions to identify outliers .

Basic: What safety protocols are essential for handling and disposing of this compound?

Answer:

- Handling : Use fume hoods, gloves, and eye protection due to potential toxicity of chloroethyl groups.

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental contamination .

Advanced: How can theoretical frameworks guide experimental design for derivatives of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。